((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid
Description
((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid: is a chiral compound with significant potential in various scientific fields. It features a pyrrolidine ring, an amino group, and a benzyloxycarbonyl group, making it a versatile molecule for synthetic and research applications.
Properties
IUPAC Name |
2-[(3S)-3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)9-16-7-6-12(8-16)15-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOJLTMLFHMZQF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base to protect the amino group.
Acetic Acid Derivatization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The ethyl ester derivative of this compound, Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate , undergoes hydrolysis under basic conditions to yield the corresponding acetic acid.
Reaction Conditions :
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Reagents : LiOH or NaOH in THF/MeOH/H₂O (1:1:1)
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Temperature : 0°C to room temperature
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Yield : >90%
This hydrolysis is a critical step for converting the ester into a bioavailable carboxylic acid, which can participate in further coupling reactions.
Hydrogenolysis of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is selectively removed via catalytic hydrogenation, exposing the free amine for subsequent functionalization.
Reaction Conditions :
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Catalyst : 10% Pd/C
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Atmosphere : H₂ (1 atm)
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Solvent : Ethanol or THF
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Yield : 85–92%
Mechanistic Insight :
The Cbz group is cleaved via hydrogenolysis of the benzyl-oxygen bond, releasing CO₂ and toluene as byproducts. The free amine intermediate is highly reactive, enabling alkylation or acylation.
Amide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation with primary or secondary amines, facilitated by coupling agents.
Representative Protocol :
Example : Reaction with benzylamine produces ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetamide , a precursor for protease inhibitors.
Nucleophilic Substitution at the Pyrrolidine Nitrogen
After Cbz deprotection, the free amine undergoes alkylation or acylation:
Acylation:
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Reagents : Acetyl chloride, pyridine
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Conditions : 0°C in DCM
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Product : N-Acetylated pyrrolidine derivative
Alkylation:
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Reagents : Methyl iodide, K₂CO₃
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Conditions : RT in DMF
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Product : N-Methylpyrrolidine analog
Comparative Reactivity with Structural Analogs
The stereochemistry and protecting groups significantly influence reaction outcomes. Key comparisons include:
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid is being explored for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in neuropharmacology.
- Neuroprotective Effects : In vitro studies have indicated that this compound can reduce neuronal cell death caused by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Antiviral Activity : Research has shown that this compound can inhibit Hepatitis C virus replication in infected cell lines, indicating its potential as an antiviral agent .
Biochemical Research
The compound is utilized in studies investigating amino acid metabolism and enzyme interactions, particularly focusing on its role as a precursor in drug synthesis. Its structural features may influence biological interactions and therapeutic efficacy.
- Enzyme Inhibition : Studies have demonstrated that ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid effectively inhibits specific proteases at low micromolar concentrations, highlighting its therapeutic potential .
Industrial Applications
In the industrial sector, this compound is valuable for producing specialty chemicals and advanced materials. Its versatility in chemical reactions makes it an essential component in various manufacturing processes.
Neuroprotective Studies
In vitro studies have shown that ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid significantly reduces oxidative stress-induced neuronal cell death. This suggests its potential role in developing treatments for neurodegenerative disorders .
Antiviral Activity
A study demonstrated that this compound could effectively reduce viral load in Hepatitis C-infected cell lines, indicating promising antiviral properties .
Enzyme Inhibition
Research findings reveal that ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid inhibits specific proteases crucial for various diseases, showcasing its therapeutic potential .
Mechanism of Action
The mechanism of action of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can facilitate binding to active sites, while the pyrrolidine ring can enhance the compound’s stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
((S)-3-Aminopyrrolidin-1-yl)-acetic acid: Lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.
((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, leading to variations in biological activity.
Uniqueness: The presence of the benzyloxycarbonyl group in ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid provides unique reactivity and binding properties, making it distinct from other similar compounds. This structural feature enhances its potential in various scientific and industrial applications.
Biological Activity
((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid is a synthetic compound notable for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing an in-depth analysis based on diverse scientific sources.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrolidine Ring : Enhances stability and reactivity.
- Benzyloxycarbonyl Group : Acts as a protecting group, facilitating selective interactions with biological targets.
The molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 251.28 g/mol.
The mechanism of action involves the interaction of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid with specific enzymes or receptors. The benzyloxycarbonyl group aids in binding to active sites, while the pyrrolidine ring contributes to the compound's overall stability. This interaction can modulate biological pathways by either inhibiting or activating specific enzymes, leading to therapeutic effects.
Biological Activities
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Neuropharmacological Effects :
- The compound has shown promise in neuropharmacology, potentially acting as a modulator of neurotransmitter systems. Its structural characteristics may enhance binding affinity to neuroreceptors, which could lead to applications in treating neurological disorders.
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Antioxidant Activity :
- Similar compounds exhibit antioxidant properties by scavenging free radicals, which may be beneficial in therapeutic contexts, particularly for oxidative stress-related conditions.
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Antiviral Potential :
- Research indicates potential effectiveness against viruses such as Hepatitis C, suggesting that the compound could serve as a lead for antiviral drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| ((S)-3-Aminopyrrolidin-1-yl)-acetic acid | Lacks benzyloxycarbonyl group | Different reactivity |
| ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-propionic acid | Propionic acid moiety instead of acetic acid | Variations in activity |
| Piperidin-1-yl-acetic acid | Simpler structure | No benzyloxycarbonyl group |
The presence of the benzyloxycarbonyl group in ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid enhances its reactivity and binding properties compared to these similar compounds .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid in a rodent model of neurodegeneration. The results indicated significant reductions in neuronal apoptosis and inflammation markers when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antiviral Activity Assessment
In vitro studies demonstrated that ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid inhibited the replication of Hepatitis C virus (HCV) in cultured hepatocytes. The compound showed a dose-dependent response, indicating its potential as an antiviral agent targeting HCV replication mechanisms.
Q & A
Q. How can the stereochemical purity of ((S)-3-Benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid be confirmed experimentally?
- Methodological Answer : Stereochemical purity can be validated using polarimetry to measure optical rotation, as demonstrated for structurally similar compounds like (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, which showed in methanol . High-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial correlations) can further confirm enantiomeric excess.
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Purity can be evaluated via HPLC with UV detection (e.g., using C18 columns and gradient elution with acetonitrile/water). For trace impurities, mass spectrometry (LC-MS) is recommended. Melting point analysis (e.g., 119–123°C for analogous bicyclic derivatives ) and elemental analysis (C, H, N) can corroborate structural integrity.
Q. What are the critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves benzyloxycarbonyl (Cbz) protection of the pyrrolidine amine under anhydrous conditions, followed by coupling with acetic acid derivatives. Key parameters include pH control (e.g., buffered systems for amide bond formation) and temperature optimization (e.g., 0–25°C to minimize racemization). Catalytic hydrogenation or acidic deprotection may be required in downstream steps .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) be applied to study the biological activity of this compound in microbial systems?
- Methodological Answer : MFA can quantify intracellular metabolic rates by integrating substrate uptake, product secretion, and genomic data. For example, in Acetobacter pasteurianus, ethanol oxidation pathways were analyzed using stoichiometric models and Excel-based flux calculations (e.g., MINVERSE and MMULT functions) . Apply similar frameworks to map how this compound influences central carbon metabolism or redox balancing in target organisms.
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Design dose-response curves under standardized buffers (e.g., Tris-HCl, pH 7.4) and include positive controls (e.g., known inhibitors). Use isothermal titration calorimetry (ITC) to measure binding affinity or surface plasmon resonance (SPR) for real-time kinetic analysis. Cross-validate with in silico docking studies .
Q. How can proteomic approaches identify cellular responses to this compound?
- Methodological Answer : 2D-PAGE coupled with MALDI-TOF/TOF mass spectrometry can profile protein expression changes. For example, in engineered Acetobacter, 19 differentially expressed proteins were identified, including heat shock proteins (DnaK) and redox enzymes . Apply similar workflows: (1) Isoelectric focusing (pH 3–10), (2) SDS-PAGE separation, (3) Coomassie staining, and (4) peptide fingerprinting with Swiss-Prot database matching.
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should assess temperature (e.g., –20°C vs. 4°C), humidity, and light exposure. For Cbz-protected analogs, long-term storage in inert atmospheres (argon) with desiccants is advised . Accelerated degradation studies (40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via LC-MS for byproducts like benzyl alcohol or pyrrolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
